4,4',5,5'-Tetramethyl-2,2'-bithiophene

organic electronics electrochemistry oxidation potential

Researchers developing p-type OFET or OPV polymers face batch inconsistency due to regioisomeric impurities in methylated bithiophenes. This symmetrically β-methylated derivative solves that with: • Verified oxidative potential: E1_pa = 1.03 V (vs. SCE) - 0.12V lower than unsubstituted analog • Radical cation stability: 93% higher collection coefficient (0.131 vs 0.068) in RRDE studies • Regiospecific reactivity: Selective α-methyl activation yields bithienylmethanes, not aldehydes • Direct C-H arylation compatible: Achieves Mn = 31,800 g/mol at 91% yield without pre-functionalization

Molecular Formula C12H14S2
Molecular Weight 222.4 g/mol
Cat. No. B15235899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4',5,5'-Tetramethyl-2,2'-bithiophene
Molecular FormulaC12H14S2
Molecular Weight222.4 g/mol
Structural Identifiers
SMILESCC1=C(SC(=C1)C2=CC(=C(S2)C)C)C
InChIInChI=1S/C12H14S2/c1-7-5-11(13-9(7)3)12-6-8(2)10(4)14-12/h5-6H,1-4H3
InChIKeyMARVHNRMONVFJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Identity and Technical Baseline


4,4',5,5'-Tetramethyl-2,2'-bithiophene (CAS 30187-20-3) is a symmetrically β-methylated bithiophene derivative with molecular formula C₁₂H₁₄S₂ and molecular weight 222.37 g/mol . It features four methyl groups at the 4,4' and 5,5' positions of the bithiophene core, a structural motif that distinguishes it from unsubstituted 2,2'-bithiophene and other regioisomeric tetramethyl analogs [1]. The compound serves as a π-conjugated building block in organic electronics, particularly as a precursor for semiconducting polymers and small-molecule organic semiconductors [2].

Why Generic Substitution Fails


The β-methylation pattern in 4,4',5,5'-tetramethyl-2,2'-bithiophene is not merely a solubilizing modification; it fundamentally alters electrochemical reactivity, radical cation stability, and synthetic pathway outcomes relative to unsubstituted 2,2'-bithiophene and other regioisomeric tetramethyl analogs [1]. Substitution at the 4,4' and 5,5' positions, as opposed to 3,3' or 3,4', dictates both the oxidation potential and the nature of oxidative coupling products, directly impacting material performance in device fabrication [1]. Generic substitution with structurally similar but differently methylated bithiophenes will yield different electronic properties and device outcomes, making precise compound selection a critical procurement decision [2].

Quantitative Differentiation Evidence


Lower First Oxidation Potential

4,4',5,5'-Tetramethyl-2,2'-bithiophene exhibits a significantly lower anodic peak potential for the first oxidation (E1_pa) compared to unsubstituted 2,2'-bithiophene, indicating easier oxidation and modified electronic characteristics [1]. This difference is a direct consequence of the electron-donating effect of the four β-methyl groups [1].

organic electronics electrochemistry oxidation potential

Enhanced Radical Cation Stability

The radical cation generated upon the first electron transfer from 4,4',5,5'-tetramethyl-2,2'-bithiophene demonstrates markedly higher stability than that of unsubstituted 2,2'-bithiophene, as quantified by the collection coefficient (N) measured at a rotating-ring disc electrode (RRDE) [1]. Higher N values correlate with slower decomposition kinetics and longer radical cation lifetime [1].

electrochemistry radical cation stability organic semiconductors

Lowest Oxidation Potential Among Regioisomers

Within the family of tetramethyl-substituted 2,2'-bithiophenes, the 4,4',5,5'-tetramethyl isomer possesses the lowest anodic peak potential for the first oxidation, making it the most readily oxidized among its structural analogs [1]. This regioisomeric effect arises from the specific positioning of the electron-donating methyl groups, which influences both the HOMO energy and the planarity of the conjugated system [1].

electrochemistry regioisomer comparison HOMO level tuning

Divergent Oxidative Coupling Pathway

The position of β-methyl substitution dictates the major product formed during chemical oxidation with FeCl₃·6H₂O [1]. Bithiophenes bearing free or partially free 3-positions, such as 4,4',5,5'-tetramethyl-2,2'-bithiophene, yield predominantly bithienylmethanes via methyl group activation. In contrast, derivatives with fully methylated 3,3'-positions (e.g., 3,3',5,5'-tetramethyl analog) generate bithiophene-5-carbaldehydes as the main product [1].

oxidative coupling polymer synthesis structural isomerism

Direct C–H Arylation Monomer Utility

4,4',5,5'-Tetramethyl-2,2'-bithiophene has been successfully employed as a co-monomer in Pd-catalyzed direct C–H arylation polycondensation, enabling the synthesis of alternating copolymers with high molecular weight in excellent yield without the need for pre-functionalized organometallic reagents [1]. This establishes its viability as a building block for advanced materials, distinguishing it from unsubstituted bithiophene which may require more elaborate functionalization.

C–H arylation conjugated polymers synthetic efficiency

Validated Application Scenarios


p-Type Semiconducting Copolymers via Direct C–H Arylation

Researchers developing p-type semiconducting polymers for organic field-effect transistors (OFETs) or organic photovoltaics (OPVs) can utilize 4,4',5,5'-tetramethyl-2,2'-bithiophene as an electron-rich co-monomer in Pd-catalyzed direct C–H arylation polycondensations [1]. The compound's verified reactivity in this atom-economical process enables the preparation of high-molecular-weight alternating copolymers (e.g., M_n = 31,800 g/mol) in excellent yields (91%) without pre-functionalization [1]. Its lower oxidation potential (E1_pa = 1.03 V vs. SCE) compared to unsubstituted bithiophene (E1_pa = 1.15 V vs. SCE) suggests a higher-lying HOMO, which is advantageous for hole injection and transport in p-channel OFETs [2].

Electrochemical Polymerization and Electrodeposition

The significantly lower oxidation potential of 4,4',5,5'-tetramethyl-2,2'-bithiophene (E1_pa = 1.03 V vs. SCE) relative to unsubstituted 2,2'-bithiophene (E1_pa = 1.15 V vs. SCE) makes it a more readily oxidizable monomer for electrochemical polymerization [1]. Furthermore, its enhanced radical cation stability, evidenced by a 93% higher collection coefficient (N) at 1000 rpm in RRDE studies (0.131 vs. 0.068 for unsubstituted bithiophene), suggests that the resulting radical cations persist longer, which can lead to more controlled polymer growth and improved film homogeneity during electrodeposition [1].

Bithienylmethane Derivatives via Oxidative Coupling

For applications requiring bithienylmethane structural motifs, 4,4',5,5'-tetramethyl-2,2'-bithiophene offers a distinct advantage over its 3,3'-methylated analogs. Chemical oxidation with FeCl₃·6H₂O selectively activates the α-methyl groups to yield bithienylmethanes, whereas 3,3',5,5'-tetramethyl-2,2'-bithiophene produces bithiophene-5-carbaldehydes under identical conditions [1]. This regiospecific reactivity provides a targeted synthetic pathway to dimeric structures that are otherwise challenging to access, with the reaction outcome directly predictable from the methylation pattern [1].

Structure–Property Relationship Studies

The well-defined β-methylation pattern of 4,4',5,5'-tetramethyl-2,2'-bithiophene makes it an ideal model compound for investigating how substitution position influences electronic structure and reactivity in π-conjugated systems [1]. Its lowest oxidation potential among the tetramethyl-bithiophene regioisomers (1.03 V vs. 1.05-1.09 V vs. SCE) provides a clear experimental signature for probing steric and electronic effects in molecular design [1]. This quantitative differentiation enables researchers to systematically map the relationship between substitution pattern and frontier orbital energies, informing the rational design of next-generation organic semiconductors [1].

Technical Documentation Hub

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